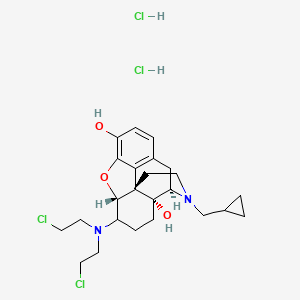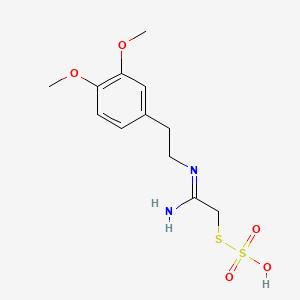
S-((N-(3,4-Dimethoxyphenethyl)amidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester is a complex organic compound with the molecular formula C6H13NO5S3 and a molecular weight of 275.366 g/mol . This compound is a derivative of thiosulfuric acid, which is known for its instability and tendency to decompose in aqueous solutions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester involves several steps. One common method includes the reaction of hydrogen sulfide (H2S) with sulfur trioxide (SO3) to form thiosulfuric acid (H2S2O3) . This intermediate can then react with the appropriate amine and imine derivatives to form the final ester compound. The reaction conditions typically involve low temperatures and anhydrous environments to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is less common due to its instability. similar methods to the laboratory synthesis can be scaled up, involving careful control of temperature and moisture to maintain the integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfur dioxide (SO2) and other sulfur oxides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfur dioxide, hydrogen sulfide, and various substituted derivatives depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
Thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester involves its interaction with various molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to downstream effects on cellular pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Thiosulfuric acid: The parent compound, known for its instability and tendency to decompose in water.
Thiosulfate esters: Such as O,S-dimethyl thiosulfate, which are rare but share similar sulfur-containing structures.
Uniqueness
Thiosulfuric acid hydrogen s-[2-[[2-(3,4-dimethoxyphenyl)ethyl]amino]-2-iminoethyl]ester is unique due to its specific ester structure and the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
40283-95-2 |
|---|---|
Fórmula molecular |
C12H18N2O5S2 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-[2-[(1-amino-2-sulfosulfanylethylidene)amino]ethyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H18N2O5S2/c1-18-10-4-3-9(7-11(10)19-2)5-6-14-12(13)8-20-21(15,16)17/h3-4,7H,5-6,8H2,1-2H3,(H2,13,14)(H,15,16,17) |
Clave InChI |
IFKQSCSWOTVYMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCN=C(CSS(=O)(=O)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


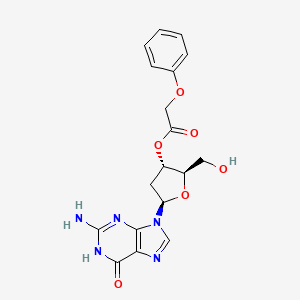
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8alpha,9S)-10,11-dihydro-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B13822280.png)
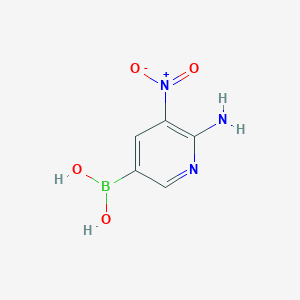
![2-hydroxy-2,2-diphenyl-N'-[phenyl(3-pyridinyl)methylene]acetohydrazide](/img/structure/B13822285.png)
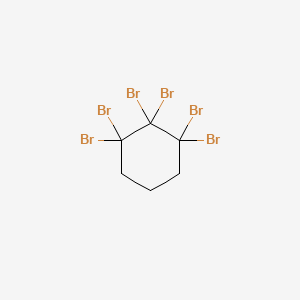
![1-[(2Z)-5-(4-chlorophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenylurea](/img/structure/B13822305.png)
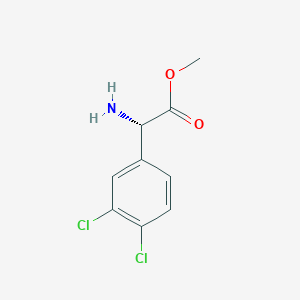
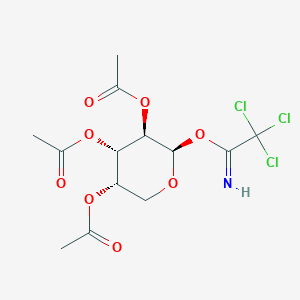
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
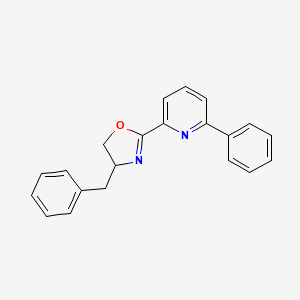
![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
